N1-(3-chloro-4-fluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

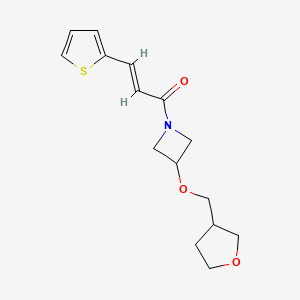

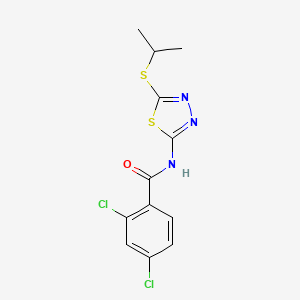

The compound “N1-(3-chloro-4-fluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide” is an oxalamide derivative. Oxalamides are organic compounds containing an oxalamide group, which is a carbonyl group (C=O) linked to a nitrogen atom, and another carbonyl group linked to the same nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxalamide group, a 3-chloro-4-fluorophenyl group, a 4-methoxyphenyl group, and a cyclopentylmethyl group . These functional groups could potentially influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique

Oxalamide-Based Compounds and Related Chemistry :

- The reactivity of oxalamide-based carbene was explored, leading to cyclopropanation products and selenide formation upon interaction with styrene, methylacrylate, and elemental selenium. This study highlights the potential of oxalamide derivatives in catalytic and synthetic organic chemistry (Braun, Frank, & Ganter, 2012).

Synthetic Applications and Chemical Reactions :

- Novel acid-catalyzed rearrangements of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides were developed, showcasing the versatility of oxalamides in synthetic chemistry (Mamedov et al., 2016).

Chemoselectivity in Organic Synthesis :

- A study on the chemoselectivity of rhodium(II) carbenoids derived from N-(2-diazo-3-oxobutyryl)-L-phenylalanine esters revealed strong dependence of product distribution on the type of nitrogen-bound substituent, illustrating the nuanced reactivity of oxalamide-related compounds (Zaragoza, 1995).

Crystal Structure of Oxalamide Compounds :

- The crystal structure of N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide was determined, showing specific angles between the chlorohydroxyphenyl ring plane and the oxalamide unit, which could provide insights into the structural analysis of related compounds (Wang et al., 2016).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information about this compound, it’s difficult to predict its mechanism of action. It would depend on factors such as its reactivity, its ability to cross biological membranes, and its interactions with biological molecules .

Orientations Futures

Propriétés

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClFN2O3/c1-28-16-7-4-14(5-8-16)21(10-2-3-11-21)13-24-19(26)20(27)25-15-6-9-18(23)17(22)12-15/h4-9,12H,2-3,10-11,13H2,1H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEFAIHIPXFSPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-chloro-4-fluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2649307.png)

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2649308.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2649310.png)

![1-[4-(Dimethylsulfamoylamino)phenyl]-3-methoxypyrrolidine](/img/structure/B2649311.png)

![2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide](/img/structure/B2649312.png)

![1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2649317.png)

![N-[1-(1-adamantyl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2649318.png)

![7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2649323.png)

![{1,8-Dioxaspiro[4.5]decan-2-yl}methanamine hydrochloride](/img/structure/B2649324.png)